molecular formula C13H15N5O2 B2890698 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea CAS No. 338418-53-4

3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea

Cat. No. B2890698
CAS RN: 338418-53-4
M. Wt: 273.296
InChI Key: BMHXMUXNSFBMHL-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea is a chemical compound with a complex structure. It belongs to the class of 1,2,4-triazole derivatives, which are significant heterocycles known for their diverse biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties .


Molecular Structure Analysis

The molecular structure of 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea consists of a urea moiety (1-phenylurea) linked to a triazole ring (1H-1,2,4-triazol-1-yl). The ethoxy group and the phenyl group are also part of the structure. The arrangement of atoms and bonds determines its properties and interactions with other molecules .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability and strong dipole moment, which make them useful in various synthetic processes .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their unique properties allow them to be used in the creation of various polymers .

Supramolecular Chemistry

1,2,3-triazoles are also used in supramolecular chemistry . They can form complexes with a variety of other compounds, enabling the creation of complex structures .

Bioconjugation

Bioconjugation is another field where 1,2,3-triazoles are used . They can be used to link two molecules together, a process that is crucial in many biological applications .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for various purposes . They can be used to study biological systems and processes, and to develop new therapeutic agents .

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes, which are used to visualize and study biological structures and processes .

Materials Science

Finally, 1,2,3-triazoles have found applications in materials science . They can be used in the creation of new materials with unique properties .

Mechanism of Action

Target of Action

The compound, also known as N-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N’-phenylurea, is a derivative of 1,2,4-triazole . It has been reported that 1,2,4-triazole derivatives exhibit promising anticancer activities . The primary targets of these compounds are often cancer cells, including MCF-7, Hela, and A549 . They interact with these cells, leading to cytotoxic effects .

Mode of Action

The compound interacts with its targets (cancer cells) by binding to the aromatase enzyme, a possible target . The binding of the compound to the enzyme inhibits its function, leading to a decrease in the proliferation of cancer cells . This interaction results in the compound’s cytotoxic activity .

Biochemical Pathways

The compound affects the biochemical pathways related to the proliferation of cancer cells . By inhibiting the aromatase enzyme, the compound disrupts the synthesis of estrogen, a hormone that promotes the growth of certain types of cancer cells . This disruption leads to a decrease in the proliferation of these cells .

Pharmacokinetics

It is noted that 1,2,4-triazole derivatives, which include this compound, can form hydrogen bonds with different targets, leading to the improvement of their pharmacokinetics .

Result of Action

The compound exhibits cytotoxic activity against cancer cells . Specifically, it has been reported to show promising cytotoxic activity against the Hela cell line . The compound’s interaction with the aromatase enzyme leads to a decrease in the proliferation of these cells .

Action Environment

The action of the compound can be influenced by various environmental factors. It is worth noting that the compound’s synthesis involves a reaction in the presence of dibromisocyanuric acid , suggesting that its synthesis and, potentially, its action may be influenced by the presence of certain chemicals.

properties

IUPAC Name

ethyl (1E)-N-(phenylcarbamoyl)-2-(1,2,4-triazol-1-yl)ethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-2-20-12(8-18-10-14-9-15-18)17-13(19)16-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,16,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHXMUXNSFBMHL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC(=O)NC1=CC=CC=C1)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N/C(=O)NC1=CC=CC=C1)/CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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